

An In-depth Technical Guide to the Chemical Properties of Geranyllinalool

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Compound of Interest

Compound Name: Geranyllinalool

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Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant compound in the fields of phytochemistry, fragrance science, and pharmaceutical development. It is recognized for its characteristic mild, sweet, floral, and woody aroma and serves as a crucial intermediate in the biosynthesis of other important volatile compounds in plants. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, such as the anti-ulcer drug teprenone, underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of **Geranyllinalool**, including its physicochemical characteristics, spectroscopic data, biosynthetic pathways, and toxicological profile, presented in a format tailored for scientific and research applications.

General and Physicochemical Properties

Geranyllinalool is a colorless to pale yellow liquid.^{[1][2]} Structurally, it is a straight-chain diterpenoid.^[1] It is largely insoluble in water but shows solubility in organic solvents such as alcohols, and slight solubility in chloroform, DMSO, ethyl acetate, and methanol.^{[1][3]}

Identifier	Value	Reference
IUPAC Name	(6E,10E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol	[4]
CAS Number	1113-21-9	[1]
Molecular Formula	C20H34O	[1]
Molecular Weight	290.48 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Mild floral, rose, balsam	[1]
Physicochemical Property	Value	Reference
Boiling Point	250 °C	[1]
Density	0.885 g/mL at 20 °C	[1][5]
Refractive Index	n _{20/D} 1.490	[1][5]
Flash Point	160 °C	[1]
Water Solubility	Insoluble	[1]
logP	7.351 (estimated)	[1]
pKa	14.40 ± 0.29 (Predicted)	[1]
Stability	Light sensitive; stable under normal temperatures and pressures.	[1][2]

Spectroscopic Data

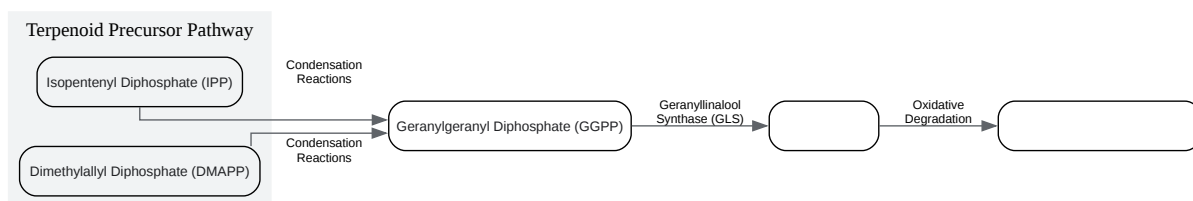
The structural elucidation of **Geranyllinalool** is supported by various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data	Description	Reference
Mass Spectrometry (GC-MS)	The mass spectrum of Geranyllinalool shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks at 69, 81, 93, and 107, with the molecular ion peak observed at 290.	[2]
^1H NMR	The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.	[6]
^{13}C NMR	The carbon-13 NMR spectrum complements the ^1H NMR data, showing signals for each unique carbon atom in the structure.	[4]

Biosynthesis in Plants

Geranyllinalool is a key intermediate in the biosynthesis of various terpenoids in plants, most notably as the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile compound involved in indirect plant defense.[7][8] The biosynthesis of **Geranyllinalool** originates from the general terpenoid pathway.

The biosynthetic process begins with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] Through a series of condensation reactions, geranylgeranyl diphosphate (GGPP), a C20 intermediate, is formed.[8] A specific enzyme, **geranyllinalool** synthase (GLS), then catalyzes the conversion of GGPP to **Geranyllinalool**. [7][8] This process is often induced in response to herbivory and is regulated by plant signaling molecules such as jasmonates.[7][9]

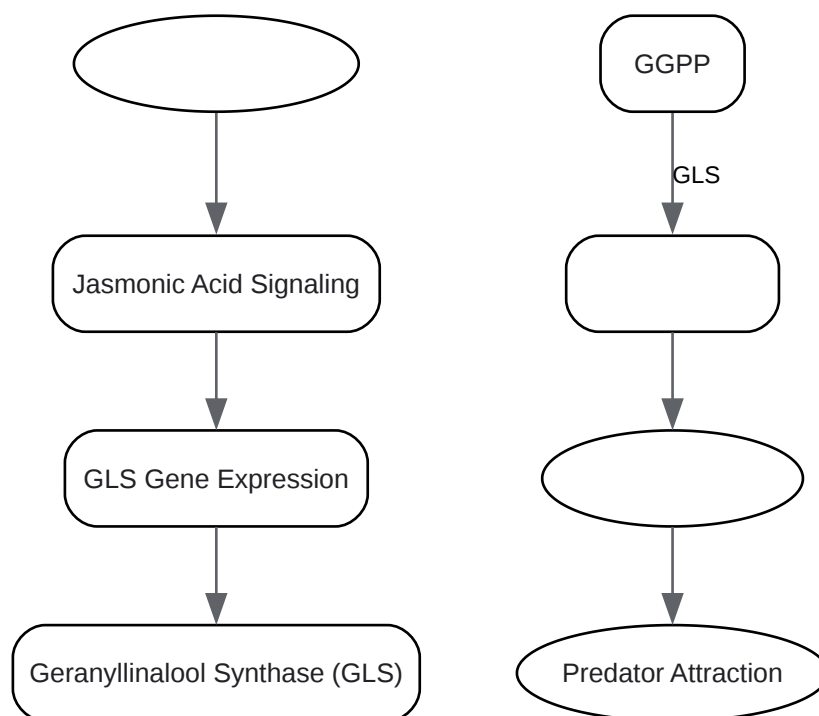


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Biosynthesis of **Geranylgeraniol** and its conversion to TMTT.

Role in Plant Defense Signaling

Geranylgeraniol itself is not a primary signaling molecule but is a crucial precursor in a plant defense signaling pathway. Herbivore attack triggers the production of jasmonic acid, a plant hormone that activates the expression of genes encoding enzymes like **geranylgeranyl synthase**.^{[3][7]} The resulting **Geranylgeraniol** is then converted to the volatile compound TMTT, which is released into the atmosphere.^{[7][8]} TMTT acts as a chemical cue, attracting natural predators of the attacking herbivores, a phenomenon known as "indirect defense".^{[3][8]}



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Role of **Geranylinalool** in the plant defense response.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A representative protocol for the analysis of terpene alcohols like **Geranylinalool** is as follows. This method is adapted from established procedures for similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **Geranylinalool** (e.g., 1 mg/mL) in a suitable volatile solvent such as ethanol or hexane.
- **Calibration Standards:** Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Dilution:** For concentrated samples like essential oils, dilute in a suitable solvent (e.g., 1:100 in ethanol) to bring the analyte concentration within the calibration range.

2. GC-MS Parameters:

- GC Column: A polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 240 °C at a rate of 3 °C/min.
 - Hold: Hold at 240 °C for 10 minutes.
- Injector: Splitless mode at 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of **Geranyllinalool** is outlined below.^{[5][13][14]}

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **Geranyllinalool** sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Parameters (for a 400 MHz instrument):

- ^1H NMR:
 - Pulse Program: Standard single-pulse (90° pulse) acquisition.
 - Spectral Width: ~ 12 ppm.
 - Acquisition Time: ~ 3 -4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Standard single-pulse with proton decoupling.
 - Spectral Width: ~ 220 ppm.
 - Acquisition Time: ~ 1 -2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

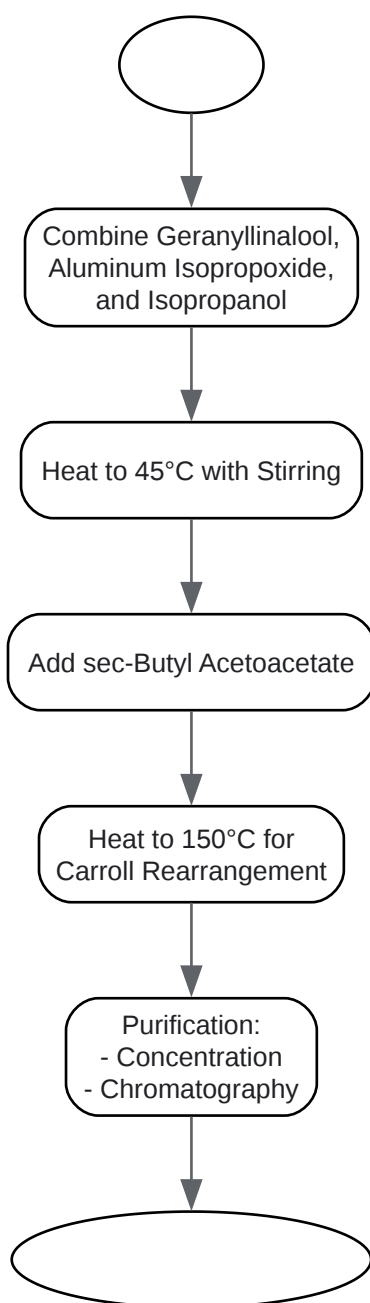
Synthesis of Teprenone from Geranylinalool

Geranylinalool is a key starting material for the synthesis of teprenone, a gastric mucosa protective agent.^{[1][15]} A common method involves the Carroll rearrangement.^{[1][16]}

Experimental Workflow:

- Reaction Setup: In a three-necked flask, dissolve **Geranylinalool**, an aluminum isopropoxide catalyst, and isopropanol.^[1]
- Heating and Dissolution: Heat the mixture to approximately 45°C with continuous stirring until all components are dissolved.^[1]

- Addition of Alkyl Acetoacetate: Add sec-butyl acetoacetate to the reaction mixture.[1]
- Carroll Rearrangement: Heat the mixture to 150 °C to initiate the Carroll rearrangement reaction and maintain this temperature for several hours.[1]
- Workup and Purification: After the reaction is complete, the crude teprenone is purified. This typically involves concentration to remove low-boiling point impurities, followed by chromatography (e.g., silica gel column chromatography) to yield the final high-purity product.[1]



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Workflow for the synthesis of Teprenone from **Geranyllinalool**.

Toxicity and Safety

Geranyllinalool has undergone toxicological evaluation for its use as a fragrance ingredient.

Toxicity Data	Value	Species	Reference
Acute Oral LD50	>5 g/kg	Rat	[17]
14.63 g/kg	Mouse	[17]	
Acute Dermal LD50	>5 g/kg	Rabbit	[17]
Acute Intraperitoneal LD50	>2.00 g/kg	Mouse	[17]
Skin Irritation	May cause mild skin irritation at higher concentrations.	[17]	
Eye Irritation	Causes serious eye irritation.	[18]	
Respiratory Irritation	May cause respiratory irritation.	[18]	
Genotoxicity	Does not present a concern for genotoxicity based on available data.	[19]	
Repeated Dose Toxicity (NOAEL)	35 mg/kg/day	[19]	

Safety Precautions: Standard laboratory safety practices should be followed when handling **Geranyllinalool**. This includes wearing protective gloves, eye protection, and working in a well-ventilated area to avoid inhalation of vapors.[18]

Conclusion

Geranyllinalool is a multifaceted diterpenoid with significant applications in both basic and applied sciences. Its well-defined chemical and physical properties, coupled with an increasing understanding of its biological roles and synthetic utility, make it a compound of continuing interest for researchers in phytochemistry, drug discovery, and the flavor and fragrance industry. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile molecule.

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